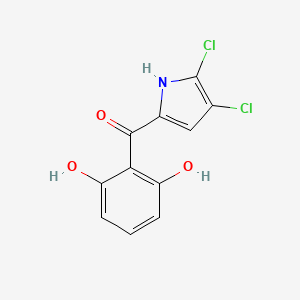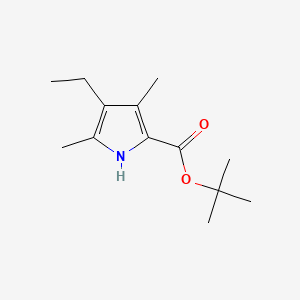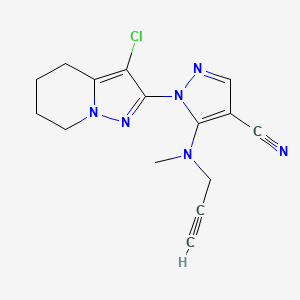
Quinocetona
Descripción general
Descripción
Quinocetone is a synthetic compound belonging to the quinoxaline-1,4-dioxide family. It is primarily used as an antibacterial agent in veterinary medicine, particularly in food-producing animals. Quinocetone has been shown to possess broad-spectrum antibacterial activity, making it effective against a variety of bacterial pathogens .
Aplicaciones Científicas De Investigación
Quinocetone has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying the chemical behavior of quinoxaline derivatives.
Biology: Quinocetone is used to investigate the mechanisms of bacterial resistance and the role of ROS in cellular damage.
Medicine: Research has focused on its potential use as an antibacterial agent in human medicine, although its use is currently limited to veterinary applications.
Industry: Quinocetone is employed as a feed additive to promote growth and prevent infections in livestock
Mecanismo De Acción
Quinocetone exerts its effects primarily through the generation of ROS, which cause oxidative damage to bacterial cells. The compound interacts with bacterial DNA, leading to strand breakage and inhibition of DNA replication. Additionally, quinocetone affects the activity of topoisomerase II, an enzyme crucial for DNA replication and repair .
Safety and Hazards
Direcciones Futuras
Quercetin has been found to attenuate Quinocetone-induced cell apoptosis in vitro by activating the P38/Nrf2/HO-1 pathway and inhibiting the ROS/mitochondrial apoptotic pathway . This suggests that quercetin may be a promising candidate for preventing QdNOs-induced cytotoxicity in humans or animals .
Análisis Bioquímico
Biochemical Properties
Quinocetone plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to induce the generation of reactive oxygen species (ROS) such as superoxide anion (O2˙−) and hydroxyl radical (OH˙) during metabolism . These ROS can attack guanine bases in DNA, leading to the formation of 8-hydroxy-deoxyguanine (8-OHdG), which causes DNA strand breakage . Quinocetone also inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and repair . Additionally, it affects the expression of genes such as PCNA, Gadd45, and topoisomerase II, further influencing cellular processes .
Cellular Effects
Quinocetone exerts various effects on different cell types and cellular processes. In HepG2 cells, it has been shown to induce significant cytotoxicity and genotoxicity . Quinocetone influences cell function by generating ROS, which can lead to oxidative stress and DNA damage . It also affects cell signaling pathways and gene expression, altering the expression of genes involved in DNA repair and apoptosis . Furthermore, Quinocetone impacts cellular metabolism by affecting the mitochondrial respiratory chain, leading to increased production of ROS and potential mitochondrial dysfunction .
Molecular Mechanism
At the molecular level, Quinocetone exerts its effects through several mechanisms. It binds electrostatically to DNA, affecting the dissociation of topoisomerase II from DNA and impacting DNA replication . Quinocetone also induces the generation of ROS during metabolism, which can cause oxidative damage to DNA and other cellular components . Additionally, it affects the expression of genes involved in DNA repair and apoptosis, further contributing to its genotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Quinocetone change over time. Quinocetone is known to be relatively stable, but its degradation products can also exert biological effects . Long-term exposure to Quinocetone has been shown to cause persistent oxidative stress and DNA damage in cells . In vitro studies have demonstrated that Quinocetone can induce apoptosis through both mitochondria-dependent and mitochondria-independent pathways .
Dosage Effects in Animal Models
The effects of Quinocetone vary with different dosages in animal models. At low doses, Quinocetone promotes growth and prevents bacterial infections in food-producing animals . At high doses, it can cause toxic effects, including oxidative stress, DNA damage, and potential carcinogenicity . Threshold effects have been observed, where the genotoxic effects of Quinocetone become more pronounced at higher concentrations .
Metabolic Pathways
Quinocetone is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. During metabolism, Quinocetone generates ROS, which can lead to oxidative damage to cellular components . It also affects the activity of enzymes involved in DNA repair and apoptosis, further contributing to its genotoxic effects . Additionally, Quinocetone influences metabolic flux and metabolite levels, impacting cellular metabolism .
Transport and Distribution
Quinocetone is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Quinocetone can accumulate in specific tissues, leading to localized effects on cellular function . Its distribution within cells can also affect its localization and accumulation, influencing its biological activity .
Subcellular Localization
The subcellular localization of Quinocetone plays a crucial role in its activity and function. Quinocetone can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can affect its interaction with biomolecules and its overall biological activity . Quinocetone’s effects on subcellular compartments, such as the mitochondria, can lead to mitochondrial dysfunction and increased ROS production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of quinocetone typically involves the reaction of benzofurazan, acetylacetone, and benzaldehyde. The process begins with the formation of an intermediate compound, which is then subjected to further reactions to yield quinocetone .
Industrial Production Methods: In industrial settings, the production of quinocetone involves a series of well-controlled chemical reactions. The process is optimized to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to monitor the quality of quinocetone during production .
Análisis De Reacciones Químicas
Types of Reactions: Quinocetone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its antibacterial activity and other biological effects .
Common Reagents and Conditions:
Oxidation: Quinocetone can be oxidized in the presence of reactive oxygen species (ROS), leading to the formation of reactive intermediates.
Reduction: The reduction of quinocetone involves the use of reducing agents such as sodium dithionite.
Substitution: Substitution reactions of quinocetone often involve nucleophilic reagents that replace specific functional groups on the molecule.
Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives, which retain the antibacterial properties of the parent compound .
Comparación Con Compuestos Similares
Quinocetone is part of the quinoxaline-1,4-dioxide family, which includes other compounds such as carbadox, olaquindox, and mequindox. Compared to these compounds, quinocetone has a unique chemical structure that contributes to its distinct antibacterial properties. For instance, the presence of specific functional groups in quinocetone enhances its ability to generate ROS and induce oxidative stress in bacterial cells .
Similar Compounds:
- Carbadox
- Olaquindox
- Mequindox
These compounds share a similar core structure but differ in their specific functional groups and biological activities .
Propiedades
IUPAC Name |
(E)-1-(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-13-18(17(21)12-11-14-7-3-2-4-8-14)20(23)16-10-6-5-9-15(16)19(13)22/h2-12H,1H3/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKWXGMNRWVQHX-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)C=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)/C=C/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Quinocetone?
A1: While the precise mechanism of action remains unclear, research suggests that Quinocetone may exert its antimicrobial effects by interfering with bacterial DNA synthesis. [] Further research is needed to elucidate the exact molecular targets and downstream effects.
Q2: What is the molecular formula and weight of Quinocetone?
A2: Quinocetone has the molecular formula C18H14N2O3 and a molecular weight of 306.31 g/mol. []
Q3: Are there any spectroscopic data available for Quinocetone?
A3: Yes, studies utilize various spectroscopic techniques, including 1H-NMR, 13C-NMR, and mass spectrometry, to characterize Quinocetone and its metabolites. [, ]
Q4: Is there information on the stability of Quinocetone under different conditions?
A4: While specific stability data are limited in the provided research, one study mentions improved solubility of Quinocetone sulfonate derivatives. [] Further research is needed to comprehensively assess its stability under various conditions like temperature, pH, and light exposure.
Q5: How is Quinocetone absorbed, distributed, metabolized, and excreted (ADME) in different species?
A5: Studies demonstrate that Quinocetone is rapidly absorbed and widely distributed in various species, including pigs, chickens, carp, and ducks. [, , , , ] The liver appears to be the primary site of metabolism, with major metabolites including 1-desoxyquinocetone, di-desoxyquinocetone, and 3-methylquinoxaline-2-carboxylic acid. [, , , , , ] Excretion pathways vary between species.
Q6: What is the bioavailability of Quinocetone after oral administration?
A6: Bioavailability varies depending on the species. In chickens, it is relatively low at 21.47%. [] In ducks, the bioavailability was determined to be 38.43%. []
Q7: Has Quinocetone demonstrated growth-promoting effects in animal studies?
A7: Yes, several studies report that dietary Quinocetone supplementation enhances growth performance in broiler chickens, exhibiting comparable or even superior effects to Olaquindox. [, , ]
Q8: What is the safety profile of Quinocetone?
A8: While considered relatively safe, a subchronic toxicity study in rats identified adverse effects at high doses (820 mg/kg bw/day), including mortality, reduced body weight, and altered organ weights. [] The no-observed-effect level (NOEL) in this study was determined to be 32.8 mg/kg bw/day. []
Q9: What analytical techniques are employed to detect and quantify Quinocetone and its metabolites?
A9: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (MS/MS) are the predominant methods for analyzing Quinocetone residues in various matrices. [, , , , , , , , , ]
Q10: How do structural modifications affect the activity of Quinocetone?
A10: Research on Quinocetone derivatives, specifically the introduction of hydroxyl groups, reveals a significant impact on solubility. [] The position of the hydroxyl group influences both solubility and antibacterial activity, highlighting the importance of structural modifications in optimizing drug properties. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-chloro-3-(methoxymethyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B1679880.png)

![3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B1679882.png)










